M3 receptor antagonist 1
Übersicht
Beschreibung
M3 receptor antagonists, also known as antimuscarinics, are a type of anticholinergic agent that blocks the activity of the muscarinic acetylcholine receptor . The muscarinic receptor is a protein involved in the transmission of signals through certain parts of the nervous system, and muscarinic receptor antagonists work to prevent this transmission from occurring . They are widely used in medicine for the treatment of low heart rate, overactive bladder, respiratory problems such as asthma and COPD, and neurological problems such as Parkinson’s disease and Alzheimer’s disease .
Synthesis Analysis
The synthesis of muscarinic acetylcholine receptors (mAChR) antagonist involves pharmacophore modeling and optimization by molecular docking . A series of molecules was synthesized and evaluated for preliminary pharmacological activity on rat ileum . A molecule based on benzonitrile piperazine scaffold showed good tissue relaxation and blocking of neurotransmitter ACh in the ex vivo experiment .Molecular Structure Analysis
The molecular structure of M3 receptor antagonists can be analyzed using metadynamics simulations . These simulations can estimate the residence times of the antagonists, which is the time for which a drug remains bound to its biological target . This is a critical parameter for drug design .Chemical Reactions Analysis
The chemical reactions involving M3 receptor antagonists can be studied using unbinding kinetics . This involves estimating the kinetics of unbinding from a physics-based parameter known as the acceleration factor α . This approach can recover the absolute residence time value for a compound of interest .Physical And Chemical Properties Analysis
The physical and chemical properties of M3 receptor antagonists can be analyzed using various techniques . For example, the retention times of both specific and nonspecific receptor ligands can reveal the specificity of the M3R-immobilized column to bind the receptor’s ligands .Wissenschaftliche Forschungsanwendungen
1. Treatment of Smooth Muscle-Related Disorders
- Irritable Bowel Syndrome (IBS) : Muscarinic M3 receptor antagonists have shown therapeutic potential in treating IBS by modulating smooth muscle contractility in the gastrointestinal tract (Wallis, 1995).
- Chronic Obstructive Airways Disease (COAD) : These antagonists have been effective in COAD treatment due to their ability to influence smooth muscle tone in the airways (Liu et al., 2018).
- Urinary Incontinence : The application in urinary incontinence is significant, with studies showing efficacy in treating overactive bladder syndrome by selectively targeting M3 over M2 receptors (Salcedo et al., 2009).
2. Muscarinic Receptor Research
- Understanding Receptor Mechanisms : Research into M3 receptor antagonists has advanced understanding of muscarinic receptors in the bladder, revealing how M3 receptors facilitate smooth muscle contraction through specific mechanisms (Hegde, 2006).
3. Development of Selective Antagonists
- Selective Drug Development : The structural understanding of M3 receptors has aided in the development of selective antagonists, addressing the challenge of high homology in orthosteric binding sites among subtypes (Kruse et al., 2014).
- Reduction of Side Effects : Selective M3 antagonists have been developed to reduce side effects associated with non-selective muscarinic receptor blockade, particularly in treating conditions like chronic obstructive pulmonary disease (COPD) and overactive bladder (Peretto et al., 2009).
4. Pharmacological Characterization
- In Vivo and In Vitro Analysis : Comprehensive pharmacological characterization of M3 receptor antagonists has been carried out both in vivo and in vitro, contributing to a better understanding of their therapeutic potential and selectivity (Armstrong et al., 2007).
Zukünftige Richtungen
The future directions for M3 receptor antagonists involve further clinical development and optimization of the residence time parameter . This parameter has emerged as an effective strategy to control key drug properties, such as duration of action, selectivity, and safety . The residence time parameter has been actively used in discovery campaigns to guide the optimization of small-molecule compounds .
Eigenschaften
IUPAC Name |
[(3R)-1-(2-oxo-2-thiophen-2-ylethyl)-1-azoniabicyclo[2.2.2]octan-3-yl] N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F4N2O3S.BrH/c28-19-3-1-4-20(13-19)32(14-17-11-21(29)26(31)22(30)12-17)27(35)36-24-16-33(8-6-18(24)7-9-33)15-23(34)25-5-2-10-37-25;/h1-5,10-13,18,24H,6-9,14-16H2;1H/q+1;/p-1/t18?,24-,33?;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUVQZSIMOIWQB-JTOZIPDCSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCC1C(C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F)CC(=O)C5=CC=CS5.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[N+]2(CCC1[C@H](C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F)CC(=O)C5=CC=CS5.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25BrF4N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
M3 receptor antagonist 1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.